Nintedanib Dimer Impurity

Catalog No.
S12760032
CAS No.
2410284-90-9
M.F
C56H52N8O8
M. Wt
965.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nintedanib Dimer Impurity

CAS Number

2410284-90-9

Product Name

Nintedanib Dimer Impurity

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C56H52N8O8

Molecular Weight

965.1 g/mol

InChI

InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3

InChI Key

PLIRRRZAHWLPON-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O

Nintedanib Dimer Impurity is a significant byproduct encountered during the synthesis of nintedanib, a medication primarily used to treat idiopathic pulmonary fibrosis and certain types of cancer. The dimer impurity arises from the coupling of nintedanib molecules, leading to a compound with the molecular formula C56H52N8O8C_{56}H_{52}N_{8}O_{8} and a molecular weight of approximately 965.061 g/mol . This compound is particularly relevant in pharmaceutical formulations as it can affect the purity and efficacy of nintedanib.

The formation of nintedanib dimer impurity typically involves oxidative coupling reactions, where two nintedanib molecules are linked through various reactive intermediates. These reactions can occur under specific conditions, such as acidic or oxidative environments, which may promote dimerization. The stability of nintedanib under different conditions has been studied, revealing that it is susceptible to hydrolytic degradation and oxidative stress, which can contribute to the formation of dimer impurities .

Nintedanib Dimer Impurity is primarily a concern in pharmaceutical development and quality control. Its presence can affect:

  • Drug Quality: Regulatory agencies require stringent testing for impurities in pharmaceutical products to ensure safety and efficacy.
  • Formulation Development: Understanding the behavior of impurities helps in formulating stable drug products with consistent performance.

Several compounds share structural similarities with nintedanib and its dimer impurity. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
NintedanibC_{21}H_{24}N_{4}O_{4}STyrosine kinase inhibitor
Nintedanib DimerC_{56}H_{52}N_{8}O_{8}Dimer impurity formed during synthesis
Desmethyl NintedanibC_{20}H_{23}N_{4}O_{4}SA common impurity with reduced activity
Nintedanib EsylateC_{23}H_{25}N_{5}O_{5}SA derivative used for improved solubility

Uniqueness

Nintedanib Dimer Impurity is unique due to its specific formation from the coupling of two nintedanib molecules. Unlike other impurities such as desmethyl nintedanib, which result from loss of methyl groups, the dimer represents a direct consequence of reaction conditions during synthesis. This characteristic necessitates targeted strategies for detection and removal to ensure high-quality pharmaceutical products .

Molecular Structure and IUPAC Nomenclature

The nintedanib dimer impurity is a complex macrocyclic compound formed through the covalent linkage of two nintedanib molecules via a piperazine-acetyl bridge. Its IUPAC name, dimethyl 3,3'-(((((2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(methylazanediyl))bis(4,1-phenylene))bis(azanediyl))bis(phenylmethaneylylidene))bis(2-oxoindoline-6-carboxylate), reflects the following structural features:

  • Core structure: Two indole-6-carboxylate units linked to a central piperazine ring.
  • Bridging groups: Methylazanediyl and acetyl spacers connecting the aromatic phenylenediamine groups.
  • Stereochemical designation: The (3Z,3'Z) configuration indicates a cis orientation of the oxoindoline moieties relative to the central bridge.

The dimer retains key pharmacophores of nintedanib, including the indole-2-one and methylpiperazine groups, but introduces new chiral centers during dimerization.

CAS Registry Number and Molecular Formula

The dimer impurity is formally identified by:

PropertyValueSource
CAS Registry Number2410284-90-9
Molecular FormulaC56H52N8O8
Molecular Weight965.1 g/mol

Notably, the molecular formula differs from a simple doubling of nintedanib's formula (C31H33N5O4), indicating the loss of two methyl groups and four hydrogen atoms during dimerization.

Stereochemical Configuration and Isomeric Variants

The impurity exhibits cis-trans isomerism at the imine bonds connecting the phenylmethaneylylidene groups to the indole cores. Key stereochemical features include:

  • Configurational isomers: The (3Z,3'Z) form dominates in synthetic preparations, though (3E,3'E) variants may form under acidic conditions.
  • Piperazine ring conformation: The central piperazine adopts a chair conformation, with axial orientation of acetyl-methyl groups.
  • Chiral centers: Four new stereocenters arise at the bridging methylazanediyl carbons (R/S configuration depends on synthetic conditions).

Purification methods such as methanol/ethyl acetate recrystallization preferentially isolate the (3Z,3'Z) isomer, which elutes at 22.3 minutes in HPLC analyses.

Comparative Structural Analysis with Parent Compound Nintedanib

FeatureNintedanibDimer Impurity
Molecular FormulaC31H33N5O4C56H52N8O8
Molecular Weight539.62 g/mol965.1 g/mol
Key Functional GroupsSingle indole-2-one, methylpiperazineBis-indole-2-one, bridged piperazine
Aromatic Systems2 phenyl rings4 phenyl rings
SolubilityLipophilicEnhanced polarity due to macrocyclic structure

The dimerization occurs via nucleophilic attack of nintedanib's secondary amine on the activated acetyl group of another molecule, followed by piperazine ring closure. This process:

  • Eliminates two methanol molecules (from ester groups)
  • Creates a 14-membered macrocycle with restricted rotation
  • Reduces kinase-binding capacity compared to the parent drug

Structural confirmation comes from tandem mass spectrometry (MS/MS) showing characteristic fragments at m/z 483.2 (cleavage at acetyl-piperazine bonds) and nuclear magnetic resonance (NMR) data confirming Z-configuration imines.

XLogP3

8.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

964.39081065 g/mol

Monoisotopic Mass

964.39081065 g/mol

Heavy Atom Count

72

UNII

QY96GGS8LK

Dates

Modify: 2024-08-09

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